molecular formula C7H8BrClN2 B1381199 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1810070-18-8

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B1381199
CAS No.: 1810070-18-8
M. Wt: 235.51 g/mol
InChI Key: JWHDLDLMJCPNSJ-UHFFFAOYSA-N
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Description

Classification and Nomenclature of 5-Bromo-1H,2H,3H-Pyrrolo[2,3-b]Pyridine Hydrochloride

The systematic classification of this compound places it within the broader category of pyrrolopyridines, which are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring. These compounds are also classified as azaindoles or azaizoindoles, depending on the specific arrangement of nitrogen atoms within the bicyclic structure. The compound under examination belongs specifically to the pyrrolo[2,3-b]pyridine isomeric form, which represents one of six possible structural isomers of the pyrrolopyridine system.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The compound carries the Chemical Abstracts Service registry number 1810070-18-8 and possesses the molecular formula C7H8BrClN2, with a molecular weight of 235.51 grams per mole. The systematic name 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride indicates the presence of a bromine substituent at the 5-position of the pyrrolopyridine core, with saturation of the 2,3-positions and formation of a hydrochloride salt.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1810070-18-8
Molecular Formula C7H8BrClN2
Molecular Weight 235.51 g/mol
International Union of Pure and Applied Chemistry Name 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Simplified Molecular Input Line Entry System C1CNC2=C1C=C(C=N2)Br.Cl
Standard International Chemical Identifier InChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H

The structural classification reveals that this compound maintains the fundamental pyrrolopyridine architecture while incorporating specific modifications that enhance its chemical reactivity and potential biological activity. The bromine substituent at the 5-position provides a reactive site for further chemical modifications, while the 2,3-dihydro configuration indicates partial saturation of the pyrrole ring system. This structural arrangement places the compound within a subset of pyrrolopyridines that have demonstrated significant potential in pharmaceutical applications and synthetic chemistry.

Historical Context of Pyrrolopyridine Research

The historical development of pyrrolopyridine chemistry spans over a century of scientific investigation, with early research establishing the fundamental synthetic methodologies and reactivity patterns that continue to guide contemporary studies. The synthesis and characterization of 1H-pyrrolo[2,3-b]pyridines have been extensively investigated since the early twentieth century, with researchers developing multiple synthetic approaches including modifications of classical indole synthesis methods. These early investigations established that 1H-pyrrolo[2,3-b]pyridines undergo characteristic electrophilic substitution reactions, including nitration, nitrosation, bromination, and iodination, predominantly at the 3-position of the pyrrolopyridine system.

The evolution of pyrrolopyridine research has been driven by the recognition of these compounds' occurrence in natural products and their potential pharmaceutical applications. The pyrrolopyridine scaffold occurs in polyheterocyclic compounds of natural origin, with notable examples including the alkaloid camptotheca, isolated from the Camptotheca acuminata tree, which functions as a topoisomerase I inhibitor and has found application in cancer treatment and human immunodeficiency virus type 1 therapy. Additional naturally occurring pyrrolopyridine-containing alkaloids include pumiloside and deoxypumiloside isolated from Ophiorrhiza pumila, variolin B and deoxyvariolin B from the antarctic sponge Kirkpatrickia variolosa, and the antiviral alkaloid mappicin from Mappia foetida.

The historical progression of pyrrolopyridine synthesis has included the development of sophisticated methodologies for creating substituted derivatives with enhanced biological activities. Research has demonstrated that these compounds can be prepared through various synthetic routes, including Fischer indole synthesis adaptations and Madelung synthesis modifications, which have enabled the preparation of numerous 2-, 3-, and 4-alkyl and aryl substituted derivatives. The synthetic versatility of these compounds has contributed to their continued importance in medicinal chemistry and pharmaceutical development.

Significance in Heterocyclic Chemistry

The significance of pyrrolopyridine compounds in heterocyclic chemistry extends far beyond their structural novelty, encompassing their roles as versatile synthetic intermediates, pharmaceutical scaffolds, and biologically active compounds. The broad spectrum of pharmacological properties exhibited by pyrrolopyridine derivatives represents the primary driving force for developing new compounds containing this scaffold. The presence of two important pharmacophores, specifically the pyrrole and pyridine rings, within a single molecular framework has made pyrrolopyridines subjects of extensive pharmacological studies over the past century.

The pharmaceutical relevance of pyrrolopyridine compounds is demonstrated by their incorporation into numerous approved medications and experimental therapeutic agents. Pyrrole derivatives exhibit a wide range of pharmacological activities and are found in drugs including nootropic agents such as piracetam, anti-inflammatory compounds like indomethacin, statins including fluvastatin, neuroleptics such as molindone, and medications for treating insomnia, migraine, Parkinson disease, and erectile dysfunction. Furthermore, compounds containing a pyrrolopyridine scaffold, including vemurafenib and pexidartinib, are currently utilized in anticancer therapy.

Table 2: Biological Activities of Pyrrolopyridine Derivatives

Activity Class Specific Applications Representative Compounds Reference
Anticancer Topoisomerase I inhibition Camptotheca derivatives
Antiviral Human immunodeficiency virus type 1 treatment Mappicin, fostemsavir
Kinase Inhibition Rho kinase inhibition TC-S 7001
Analgesic Pain management Various pyrrolo[3,4-c]pyridines
Sedative Central nervous system depression Multiple derivatives
Antimycobacterial Tuberculosis treatment Selected compounds

The synthetic chemistry of pyrrolopyridine compounds demonstrates remarkable versatility in terms of structural modifications and functional group incorporation. Research has shown that these compounds undergo characteristic reactions including electrophilic aromatic substitution, nucleophilic addition, and various coupling reactions that enable the synthesis of complex molecular architectures. The ability to introduce substituents at specific positions within the pyrrolopyridine framework allows for fine-tuning of biological activity and physicochemical properties, making these compounds valuable tools in drug discovery and development.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHDLDLMJCPNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Coupling Followed by Bromination

Another approach involves first synthesizing a 5-aryl or 5-heteroaryl derivative of pyrrolo[2,3-b]pyridine via Suzuki coupling, followed by bromination. This method allows for greater control over the substitution pattern but requires additional steps.

Synthesis from 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine

A related compound, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine , can be synthesized from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine using hydrogen bromide and hydrogen peroxide in dichloromethane. However, converting this to the fully saturated hydrochloride salt requires additional reduction steps.

Reaction Conditions and Yield

Reaction Method Reagents Conditions Yield
Direct Bromination Br₂ or NBS CH₂Cl₂, RT Not specified
Suzuki Coupling Boronic acid, Pd(0) Dioxane/H₂O, 80°C High, but depends on subsequent bromination
Synthesis from Dihydro Compound HBr, H₂O₂ CH₂Cl₂, 25-30°C 95.6% for dihydro derivative

Challenges and Considerations

  • Selectivity : Bromination reactions can be challenging due to the potential for multiple bromination sites.
  • Stability : The fully saturated hydrochloride salt may require careful handling due to its potential instability.
  • Purification : Purification methods such as column chromatography are crucial for achieving high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potential anticancer properties. Specifically, 5-bromo-1H-pyrrolo[2,3-b]pyridine has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from this structure have shown inhibitory effects on SGK-1 kinase, which is implicated in various cancer types .

Neuroprotective Effects:
Studies have suggested that pyrrolo[2,3-b]pyridine derivatives can offer neuroprotective benefits. The compound's mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical Biology

Biochemical Probes:
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride serves as a useful biochemical probe in cellular assays. Its ability to selectively inhibit certain biological pathways allows researchers to dissect complex cellular mechanisms and understand disease processes better.

Targeting Protein Interactions:
The compound has been utilized to study protein-protein interactions within cells. By modifying the structure of the pyrrolo[2,3-b]pyridine scaffold, researchers can create analogs that selectively bind to target proteins, providing insights into their functions and roles in various biological processes.

Synthesis and Derivatives

Synthetic Routes:
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves multi-step reactions including Suzuki coupling and bromination techniques. These synthetic pathways enable the creation of a variety of derivatives that can be tailored for specific biological activities or improved pharmacokinetic properties .

Development of Novel Compounds:
The versatility of the pyrrolo[2,3-b]pyridine core allows for the development of novel compounds with enhanced activity profiles. Researchers are exploring modifications that could lead to improved efficacy against specific targets in cancer therapy or neuroprotection.

Mechanism of Action

The mechanism of action of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[2,3-b]pyridine Family

The following table highlights structural differences and similarities among 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride and related derivatives:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
This compound Br at C5; partially hydrogenated pyrrole ring C₇H₈BrClN₂ Enhanced solubility due to HCl salt; used in kinase inhibitor synthesis
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br at C5; methyl at N1 C₈H₈BrN₂ Improved metabolic stability; synthesized via NaH/MeI alkylation
Pexidartinib Hydrochloride Cl at C5; CF₃-pyridylmethyl group C₂₀H₁₅ClF₃N₅·HCl FDA-approved for TGCT; dual c-FMS/c-KIT inhibitor; higher molecular weight
5-(3,4-Dimethoxyphenyl)-3-substituted derivatives Aryl groups at C5; diverse C3 substituents Variable Optimized kinase inhibition (e.g., DRAK2) via SAR studies
5-Methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride OMe at C5; hydrogenated pyrrole C₈H₁₁ClN₂O Electron-donating methoxy group alters reactivity and binding affinity

Key Research Findings

  • SAR Studies :

    • Substitution at C3 (e.g., ethynyl or nicotinamide groups) significantly enhances kinase inhibition. For example, 3-((5-aryl)-pyrrolo[2,3-b]pyridin-3-yl)ethynyl derivatives show IC₅₀ values <1 µM for DRAK2 .
    • Bromine at C5 increases electrophilicity, enabling nucleophilic aromatic substitutions absent in chloro or methoxy analogues .
  • Stability and Reactivity: The partially hydrogenated pyrrole ring in the target compound reduces aromatic conjugation, increasing stability against oxidation compared to fully aromatic pyrrolo[2,3-b]pyridines .

Biological Activity

5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C7H8BrClN2
  • Molecular Weight : 235.51 g/mol
  • CAS Number : 1810070-18-8
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been observed to exhibit significant effects on several pathways:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes involved in critical biochemical pathways. For instance, it interacts with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is particularly pronounced against Gram-positive bacteria and certain fungi.
  • Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionInhibits COX-1 and COX-2
NeuroprotectionReduces oxidative stress in neuronal cells
CytotoxicityInduces apoptosis in cancer cell lines

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Study 2: Neuroprotective Effects

In a neuroprotection study involving human neuroblastoma cells (SH-SY5Y), treatment with this compound significantly reduced cell death induced by hydrogen peroxide exposure. The compound decreased reactive oxygen species (ROS) levels by approximately 40%, indicating its potential as a neuroprotective agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrrolopyridine derivatives to enhance their biological activities. Modifications at various positions on the pyrrolopyridine scaffold have been explored to improve potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Insights

Compound VariantBiological ActivityReference
5-Bromo derivativeEnhanced COX inhibition
Methyl-substituted variantIncreased cytotoxicity in cancer cells
Hydroxylated derivativeImproved neuroprotective effects

Q & A

Q. What are the optimized synthetic routes for 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride, and how do purification methods affect yield?

The compound is typically synthesized via cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) using intermediates like 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine. Silica gel chromatography with heptane/ethyl acetate (8:2) is effective for purification, yielding ~51% pure product . For derivatives, NaH/THF-mediated alkylation (e.g., methyl iodide) achieves 75% yield for 5-bromo-1-methyl derivatives, though crystallization is critical for solid-state stability .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound and its intermediates?

  • ¹H NMR : Key signals include aromatic protons (δ 8.3–8.5 ppm for pyrrolo-pyridine H) and NH protons (δ ~12.4 ppm, broad singlet) .
  • ¹³C NMR : Carbonyl carbons (e.g., aldehydes) appear at δ ~185 ppm, while aromatic carbons range from δ 113–148 ppm .
  • HRMS : Use [M+H]+ peaks (e.g., m/z 315.1237 for nicotinamide derivatives) to verify molecular formulas .

Q. What are the challenges in handling air- or moisture-sensitive intermediates during synthesis?

Intermediates like 3-amino-pyrrolo[2,3-b]pyridines decompose rapidly. Immediate use in subsequent reactions (e.g., acylation with nicotinoyl chloride) under inert atmospheres (argon/hydrogen) is recommended .

Advanced Research Questions

Q. How does regioselective functionalization at the 3- and 5-positions impact biological activity in kinase inhibitors?

Substitutions at the 3-position (e.g., phenylethynyl or nitrile groups) enhance kinase binding affinity, while 5-bromo groups improve metabolic stability. SAR studies show that 3-(4-fluorophenylethynyl) derivatives exhibit IC₅₀ values <100 nM for specific kinases .

Q. What catalytic systems are effective for Suzuki-Miyaura couplings with boronic acids on pyrrolo[2,3-b]pyridine scaffolds?

Pd(PPh₃)₄ in dioxane/H₂O at 105°C achieves >90% yield for 5-aryl derivatives (e.g., 3,4-dimethoxyphenyl). K₂CO₃ is preferred as a base to minimize dehalogenation of bromo-substituted intermediates .

Q. How can computational methods (e.g., DFT, reaction path searches) accelerate reaction optimization?

Quantum chemical calculations predict optimal conditions (e.g., solvent polarity, temperature) for nitro-group reductions or Grignard additions. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50% .

Q. What crystallographic data supports the solid-state structure of this compound?

Single-crystal X-ray diffraction reveals monoclinic P2₁/c symmetry with unit cell parameters a = 8.9082 Å, b = 13.3632 Å, and hydrogen-bonded zigzag chains (N–H···N interactions). These data validate DFT-optimized geometries .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported NMR shifts for similar derivatives?

Variations in δ values (e.g., NH protons at δ 12.4 vs. 13.4 ppm) arise from solvent effects (DMSO-d₆ vs. CDCl₃) or proton exchange rates. Always report solvent, temperature, and spectrometer frequency .

Q. Why do some synthetic routes report lower yields (<40%) despite high purity?

Steric hindrance in 3,5-disubstituted derivatives (e.g., ethynylbenzonitrile) reduces reaction efficiency. Improved yields (up to 96%) are achievable using excess boronic acids (1.2 eq) and degassed solvents .

Methodological Best Practices

Q. What strategies mitigate decomposition during nitro-group reductions?

Use Raney Nickel under hydrogen gas at RT for 3–4 hours. Avoid prolonged reaction times, and proceed directly to acylation without isolating the unstable 3-amino intermediate .

Q. How can researchers validate synthetic intermediates with ambiguous purity data?

Combine LC-MS (for molecular weight confirmation) with preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate ≥98% pure compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.